

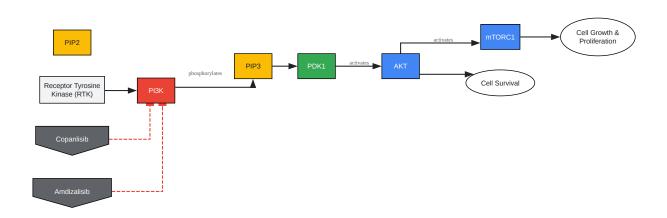
A Comparative Guide to the Pharmacokinetics of Amdizalisib and Copanlisib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two prominent phosphoinositide 3-kinase (PI3K) inhibitors: **Amdizalisib** (HMPL-689) and Copanlisib (BAY 80-6946). Understanding the distinct absorption, distribution, metabolism, and excretion (ADME) characteristics of these molecules is crucial for optimizing their clinical development and application in the treatment of hematological malignancies.

At a Glance: Key Pharmacokinetic Differences


Parameter	Amdizalisib (Oral)	Copanlisib (Intravenous)
Administration	Oral	Intravenous
Absorption (Tmax)	Rapid, ~2.5 hours in humans[1][2]	Not applicable (IV administration)
Protein Binding	High (~90%)[3][4]	84.2% (mainly to albumin)[5][6] [7]
Metabolism	Extensive, primarily in the liver[2][4]. Major metabolites identified are M424 (dioxidized and hydrogenated) and M406-2 (mono-oxidized) [4].	Primarily by CYP3A4 (>90%) and to a lesser extent by CYP1A1 (<10%)[5][6]. The M1 metabolite is pharmacologically active[6].
Elimination Half-life	~8.34 hours for the parent drug and 32.3 hours for total radioactivity in humans[1].	39.1 hours[5][7]
Excretion	Primarily via feces (62.08%) and urine (37.15%) in humans[8][1][2].	Primarily via feces (64%) and urine (22%) in humans[5][6].

Mechanism of Action: Targeting the PI3K Signaling Pathway

Both **Amdizalisib** and Copanlisib exert their therapeutic effects by inhibiting phosphoinositide 3-kinases (PI3Ks), key enzymes in a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and differentiation.[9][10][11][12][13] Dysregulation of the PI3K/AKT/mTOR pathway is a common feature in many cancers, including hematological malignancies.[9][10]

Amdizalisib is a highly selective and potent inhibitor of the PI3K δ isoform, which is predominantly expressed in hematopoietic cells.[3][14][4][15][16] This targeted approach aims to minimize off-target effects. Copanlisib, on the other hand, is a pan-class I PI3K inhibitor with predominant activity against the PI3K- α and PI3K- δ isoforms.[5][7][17][18]

Click to download full resolution via product page

PI3K/AKT/mTOR Signaling Pathway Inhibition

Detailed Pharmacokinetic Profiles Amdizalisib

Amdizalisib is an orally administered, potent, and selective PI3K δ inhibitor.[3][14][4][15][16] Preclinical and early clinical studies have provided insights into its favorable pharmacokinetic properties.

Absorption: Following oral administration in healthy Chinese volunteers, **Amdizalisib** is rapidly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 2.5 hours.[8][1][2]

Distribution: **Amdizalisib** exhibits high plasma protein binding of around 90%.[3][14] In rats, it was extensively distributed into tissues, though with a low brain-to-plasma exposure ratio, suggesting limited penetration of the blood-brain barrier.[3] The blood-to-plasma total radioactivity ratio in humans ranged from 0.561 to 0.645, indicating that the drug and its metabolites are primarily distributed in the plasma.[8][1][2]

Metabolism: **Amdizalisib** is extensively metabolized, with the parent drug accounting for 51.45% of the total radioactivity in human plasma.[1][4] Eleven metabolites have been identified, with the major metabolic pathways being oxidation on the benzene or pyrimidine rings and conjugation with cysteine or glucuronic acid.[4] The major metabolites in plasma are the di-oxidized and hydrogenated product (M424) and the mono-oxidized product (M406-2).[4]

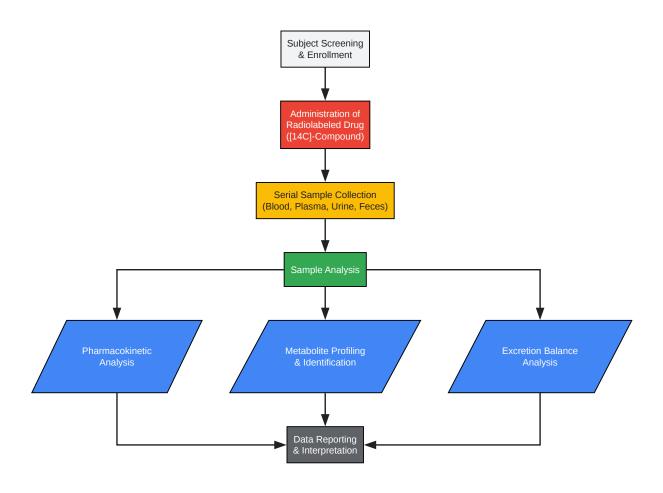
Excretion: Excretion of **Amdizalisib** and its metabolites occurs primarily through feces (62.08%) and to a lesser extent through urine (37.15%) in humans.[8][1][2] Over 94% of the administered dose is excreted within 96 hours.[8][1][2]

Copanlisib

Copanlisib is an intravenous pan-class I PI3K inhibitor with a distinct pharmacokinetic profile.[5]

Absorption: As an intravenously administered drug, absorption is not a relevant pharmacokinetic parameter for Copanlisib.

Distribution: Copanlisib has a protein binding of 84.2%, primarily to albumin.[5][6][7] The geometric mean volume of distribution is 871 L.[6]


Metabolism: Copanlisib is primarily metabolized by cytochrome P450 (CYP) 3A4 (>90%) and to a lesser extent by CYP1A1 (<10%).[5][6] The M1 metabolite is pharmacologically active and accounts for 5% of the total radioactivity in plasma.[6]

Excretion: Following a single intravenous dose, approximately 64% of the administered dose is recovered in the feces and 22% in the urine.[5][6] Unchanged copanlisib accounts for about 30% of the dose in feces and 15% in urine.[6] The elimination half-life is approximately 39.1 hours.[5][7]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of **Amdizalisib** and Copanlisib are typically found in the supplementary materials of published clinical trial data and regulatory submission documents. For the purpose of this guide, a generalized workflow for a human mass balance study, a key experiment for determining ADME properties, is outlined below.

Click to download full resolution via product page

Human Mass Balance Study Workflow

Summary and Implications for Drug Development

The pharmacokinetic profiles of **Amdizalisib** and Copanlisib present distinct advantages and considerations for their clinical use.

Amdizalisib's oral bioavailability offers convenience and the potential for outpatient treatment regimens. Its rapid absorption and relatively shorter half-life for the parent compound may allow

for more flexible dosing schedules and potentially quicker resolution of adverse events upon discontinuation. The extensive metabolism and dual excretion pathways are also important considerations for potential drug-drug interactions and for patients with renal or hepatic impairment.

Copanlisib's intravenous administration ensures 100% bioavailability and provides a predictable plasma concentration profile. Its longer half-life supports intermittent dosing schedules.[19] The primary metabolism by CYP3A4 highlights the need to carefully manage co-medications that are strong inducers or inhibitors of this enzyme to avoid significant alterations in drug exposure.[20]

In conclusion, both **Amdizalisib** and Copanlisib are valuable additions to the therapeutic arsenal for hematological malignancies. The choice between these agents may be influenced by factors such as the specific disease subtype, patient characteristics, and the desired pharmacokinetic profile. Further head-to-head clinical studies would be beneficial to directly compare their efficacy and safety profiles in specific patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Frontiers | Mass balance, metabolism, and pharmacokinetics of [14C]amdizalisib, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin's lymphoma, in healthy Chinese volunteers [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amdizalisib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. Copanlisib Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. reference.medscape.com [reference.medscape.com]

- 8. Mass balance, metabolism, and pharmacokinetics of [14C]amdizalisib, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin's lymphoma, in healthy Chinese volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. PI3K-PKB/Akt Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is Amdizalisib used for? [synapse.patsnap.com]
- 16. pharmafocuseurope.com [pharmafocuseurope.com]
- 17. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]
- 18. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date PMC [pmc.ncbi.nlm.nih.gov]
- 19. Copanlisib population pharmacokinetics from phase I–III studies and exposure–response relationships in combination with rituximab PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [A Comparative Guide to the Pharmacokinetics of Amdizalisib and Copanlisib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823814#pharmacokinetic-differences-between-amdizalisib-and-copanlisib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com